molecular formula C35H36N2O11 B1338394 5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid CAS No. 74405-40-6

5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid

Cat. No.: B1338394
CAS No.: 74405-40-6
M. Wt: 660.7 g/mol
InChI Key: LWARXVFARBSVST-JHNIELBUSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-thymidine, also known as DMT-T, is a pyrimidine . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . It may also be used as a research tool for antiviral and anticancer studies .


Synthesis Analysis

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-thymidine has been studied in various solvents such as toluene, dichloromethane, and acetonitrile . The synthesis involves the deprotection (detritylation) of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine nucleoside catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation .


Molecular Structure Analysis

The molecular formula of 5’-O-(4,4’-Dimethoxytrityl)-thymidine is C31H32N2O7 . The molecular weight is 544.6 g/mol . The InChI key is UBTJZUKVKGZHAD-UPRLRBBYSA-N .


Physical And Chemical Properties Analysis

The melting point of 5’-O-(4,4’-Dimethoxytrityl)-thymidine is 114-116 °C (subl.) (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Modification of Oligonucleotides

The compound has been utilized as a soluble support for the efficient synthesis of short oligo-2′-deoxyribonucleotides in solution, showcasing its effectiveness in nucleotide assembly with potential implications for therapeutic development and genetic engineering (Kungurtsev et al., 2013). Further, it serves as a key intermediate in the creation of thioamido-modified 3′-deoxythymidine triphosphates, highlighting its role in advancing DNA sequencing technologies through the synthesis of chain terminators (Wojczewski, Schwarzer, & Engels, 2000).

Advancements in DNA Sequencing

The compound facilitates the synthesis of modified nucleotides, which are instrumental in improving the efficiency and accuracy of DNA sequencing methods. This advancement is critical for genomic research, where precise sequencing is paramount for understanding genetic disorders and developing targeted therapies (Schwarzer, Wojczewski, & Engels, 2001).

Radiopharmaceutical Development

In the realm of medical imaging, specifically positron emission tomography (PET), derivatives of 5'-O-(4,4'-Dimethoxytrityl)-thymidine have been employed in the synthesis of radiolabeled compounds like [18F]FLT. This application is significant for tumor imaging and monitoring cellular proliferation in vivo, providing a non-invasive tool for cancer diagnosis and therapy assessment (Wodarski et al., 2000).

Novel Nucleotide Analogues

The chemical serves as a precursor in the development of novel nucleotide analogues that have potential therapeutic applications, including antisense molecules and nucleotide prodrugs aimed at enhancing cellular uptake or modifying pharmacokinetic profiles. This aspect underscores its contribution to the creation of new drug candidates and therapeutic strategies (Kanazaki, Ueno, Shuto, & Matsuda, 2000).

Mechanism of Action

The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-thymidine involves the deprotection (detritylation) of the nucleoside catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation . This process has been studied in toluene, dichloromethane, and acetonitrile .

Safety and Hazards

5’-O-(4,4’-Dimethoxytrityl)-thymidine is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid food, drug, pesticide, or biocidal product use . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If ingested, it is recommended to drink plenty of water and call a physician immediately .

Future Directions

The future directions of 5’-O-(4,4’-Dimethoxytrityl)-thymidine research could involve further exploration of its potential applications in antiviral and anticancer studies . Additionally, more research could be conducted to better understand its chemical reactions and synthesis process.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid' involves the protection of the 5'-hydroxyl group of thymidine with a dimethoxytrityl (DMT) group, followed by the succinylation of the 3'-hydroxyl group with succinic anhydride. The DMT group is then removed to yield the final product.", "Starting Materials": [ "Thymidine", "4,4'-Dimethoxytrityl chloride", "Triethylamine", "Succinic anhydride", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Thymidine is dissolved in DMF and treated with DMT chloride and triethylamine to protect the 5'-hydroxyl group. The reaction mixture is stirred at room temperature for several hours.", "Step 2: The reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the DMT-protected thymidine.", "Step 3: The DMT-protected thymidine is dissolved in DMF and treated with succinic anhydride and DIPEA to succinylate the 3'-hydroxyl group. The reaction mixture is stirred at room temperature for several hours.", "Step 4: The reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the DMT-protected thymidine-3'-O-succinic acid.", "Step 5: The DMT group is removed by treatment with methanolic acetic acid. The reaction mixture is stirred at room temperature for several hours.", "Step 6: The reaction mixture is concentrated under reduced pressure and the residue is dissolved in DCM. The organic layer is washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the final product, '5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid'." ] }

74405-40-6

Molecular Formula

C35H36N2O11

Molecular Weight

660.7 g/mol

IUPAC Name

2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid

InChI

InChI=1S/C35H36N2O11/c1-21-19-37(34(43)36-32(21)40)30-17-27(47-28(33(41)42)18-31(38)39)29(48-30)20-46-35(22-7-5-4-6-8-22,23-9-13-25(44-2)14-10-23)24-11-15-26(45-3)16-12-24/h4-16,19,27-30H,17-18,20H2,1-3H3,(H,38,39)(H,41,42)(H,36,40,43)/t27-,28?,29+,30+/m0/s1

InChI Key

LWARXVFARBSVST-JHNIELBUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O

74405-40-6

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
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5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
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5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
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5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
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5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
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5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid

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